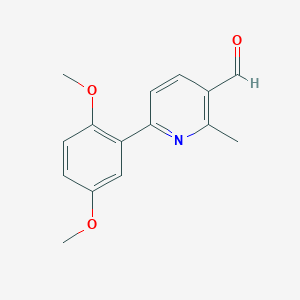
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyethyl side chain, and a methyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic solvent with similar structural features but different applications.
(2-Methoxyethyl)benzene: Used in the fragrance industry, highlighting the versatility of the methoxyethyl group.
Uniqueness
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its imidazole core makes it particularly valuable in medicinal chemistry and coordination chemistry.
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 1-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)12(7-11-9)5-6-14-3/h7H,4-6H2,1-3H3 |
Clave InChI |
OBTLETTXJJNBPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C=N1)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


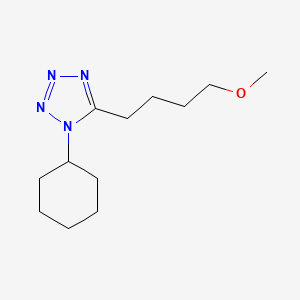





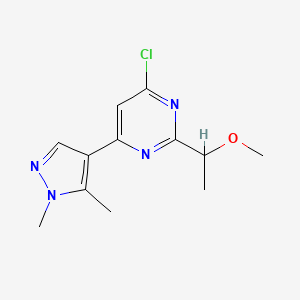


![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
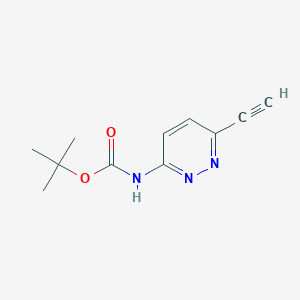
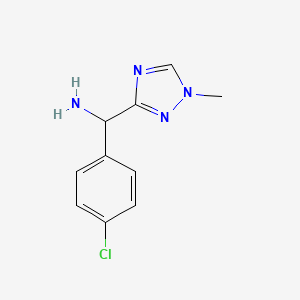
![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)
